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Compound of Interest

Compound Name: 3,4-Dimethoxystyrene

Cat. No.: B140838

A comprehensive guide for researchers and drug development professionals on the binding
affinities and potential therapeutic applications of novel 3,4-dimethoxystyrene derivatives.

This guide provides a detailed comparison of a series of synthesized 3,4-dimethoxy-[3-
nitrostyrene derivatives, focusing on their potential as antimicrobial agents and inhibitors of
Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in various cellular signaling
pathways. The data presented is based on a comprehensive study involving synthesis,
antimicrobial screening, and molecular docking simulations.

Quantitative Data Summary

The following tables summarize the key quantitative data from the study, comparing the
antimicrobial activity and molecular docking performance of the synthesized 3,4-
dimethoxystyrene derivatives.

Table 1: Antimicrobial Activity of 3,4-Dimethoxy-B-nitrostyrene Derivatives against Candida
albicans
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Compound ID Derivative Structure MIC (pg/mL)
1 3,4-dimethoxy-f-nitrostyrene -
2 3,4-dimethoxy-B-methyl-3- ]
nitrostyrene
3 3,4-dimethoxy-f-bromo-3- ]

nitrostyrene

3,4-methylenedioxy-[3-
4 ) Y yp >128
nitrostyrene

3,4-methylenedioxy-B-methyl-
. - y y-B y 128
B-nitrostyrene

3,4-methylenedioxy-p-bromo-

B-nitrostyrene

3,4-ethylenedioxy-3-
7 , y yP 128
nitrostyrene

3,4-ethylenedioxy-p-methyl-p3-

nitrostyrene

3,4-ethylenedioxy-B-bromo-[3-

nitrostyrene

Note: MIC values represent the minimum inhibitory concentration required to inhibit the growth
of Candida albicans. A lower MIC value indicates higher antifungal activity.[1]

Table 2: Molecular Docking Results of 3,4-Dimethoxy-B-nitrostyrene Derivatives against PTP1B
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Compound ID Derivative Structure Binding Energy (kcal/mol)

1 3,4-dimethoxy-B-nitrostyrene -7.65

3,4-dimethoxy--methyl-3-
2 ) yP y-p -7.99
nitrostyrene

3,4-dimethoxy-B-bromo-f3-
3 ) yP P -7.81
nitrostyrene

3,4-methylenedioxy-[3-
4 ) y yP -7.79
nitrostyrene

3,4-methylenedioxy-B-methyl-
5 ) y yP y -8.14
B-nitrostyrene

3,4-methylenedioxy--bromo-
6 _ -8.81
B-nitrostyrene

3,4-ethylenedioxy-p3-
7 , y yP -8.03
nitrostyrene

3,4-ethylenedioxy-B-methyl-3-
8 . y y-B yl-B 831
nitrostyrene

3,4-ethylenedioxy-B-bromo-f3-
9 ) y yP P -8.23
nitrostyrene

Note: Binding energy values were calculated using Autodock 4.2. A lower (more negative)
binding energy indicates a stronger and more favorable interaction between the ligand and the
PTP1B receptor.[1]

Experimental Protocols

Synthesis of 3,4-Dimethoxy-B-nitrostyrene Derivatives:

The derivatives were synthesized via a nitroaldol (Henry) reaction. For example, to synthesize
compound 9 (3,4-methylenedioxy-f-bromo-B-nitrostyrene), a mixture of 3,4-
methylenedioxybenzaldehyde (11 mmol) and bromo-nitromethane (30 mmol) with ammonium
acetate (18 mmol) in glacial acetic acid (4 mL) was reacted to yield brown crystals.[1]
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Antimicrobial Activity Assay:

The minimum inhibitory concentration (MIC) of the synthesized compounds against Candida
albicans was determined to evaluate their antifungal activity.[1]

Molecular Docking Simulation:

Molecular docking studies were performed to investigate the interaction between the 3,4-
dimethoxy-B-nitrostyrene derivatives and the PTP1B enzyme. The study aimed to understand
the binding modes and energies of these compounds within the active site of PTP1B.

The docking analysis was carried out using Autodock 4.2. The results indicated that the
derivatives form hydrogen bonds with key amino acid residues, Ser216 and Arg221, within the
active site of PTP1B.[2] Compound 6, 3,4-ethylenedioxy-3-bromo-B-nitrostyrene, was identified
as the most promising potential PTP1B inhibitor with the lowest binding energy of -8.81
kcal/mol. This compound formed four hydrogen bonds with Arg221 and one with Gly216.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PTP1B and a general
workflow for the molecular docking study.

Insulin Signaling Pathway

IRS (dephosphorylated) phosphorylates
>
binds - Cellular Response
\/ IRS (phosphorylated) (e.g., Glucose Uptake)
dephosphorylates

@ Tttt PTPlB
1

Inhibition by Derivativesi inhibit

-

3,4-Dimethoxystyrene
Derivatives

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.mdpi.com/2218-0532/88/3/37
https://www.preprints.org/manuscript/202007.0468/download/final_file
https://www.mdpi.com/2218-0532/88/3/37
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: PTP1B's role in insulin signaling and its inhibition.
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Caption: Molecular docking experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of 3,4-Dimethoxystyrene
Derivatives in Molecular Docking Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140838#molecular-docking-studies-of-3-4-
dimethoxystyrene-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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